4-methyl-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
4-methyl-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-10-14(24-21-20-10)15(23)17-6-5-16-12-9-13(19-11(2)18-12)22-7-3-4-8-22/h3-4,7-9H,5-6H2,1-2H3,(H,17,23)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKAZFXWAXEVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a complex structure characterized by a thiadiazole ring, a pyrimidine moiety, and a pyrrole unit. The structural formula can be represented as follows:
The specific chemical properties can be derived from its molecular formula and the arrangement of functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of pyrrolo[2,3-d]pyrimidine have shown promising cytotoxic effects against various cancer cell lines. Notably, IC50 values for these compounds ranged from 29 to 59 µM against different cancer types .
Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5k | HepG2 | 40 | Induces apoptosis via caspase activation |
| 5e | MCF-7 | 59 | Cell cycle arrest |
| 5h | A549 | 29 | Inhibition of tyrosine kinases |
The biological activity of This compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Similar compounds have demonstrated significant inhibition of epidermal growth factor receptor (EGFR), Her2, and vascular endothelial growth factor receptor (VEGFR), with IC50 values comparable to established tyrosine kinase inhibitors (TKIs) such as sunitinib .
Structure-Activity Relationships (SARs)
The SAR studies indicate that modifications in the chemical structure can significantly influence biological activity. For instance:
- Pyrrole Substitution : The presence of a pyrrole ring enhances binding affinity towards target enzymes.
- Thiadiazole Group : This moiety is crucial for maintaining the compound's structural integrity and biological efficacy.
Case Studies
In one notable study, the compound was evaluated alongside other derivatives for its cytotoxic effects on several cancer cell lines. The findings revealed that compounds with similar structural features exhibited enhanced anticancer activity through mechanisms involving apoptosis and cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
